molecular formula C18H15NO4 B5544693 (2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE

(2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE

Cat. No.: B5544693
M. Wt: 309.3 g/mol
InChI Key: FHRJAARBADTKDG-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is an organic compound that belongs to the class of amides. It features a conjugated system with a benzodioxole moiety and an acetylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Acylation of Aniline: The acetylation of aniline derivatives can be performed using acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the acetylated aniline under basic conditions to form the amide bond.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetylphenyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products depend on the specific reactions and conditions but may include oxidized or reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: It could be used in the synthesis of novel polymers or materials with specific properties.

Biology and Medicine

    Biochemistry: May be used as a probe or inhibitor in biochemical assays.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Cosmetics: Could be used in formulations for skincare or haircare products.

Mechanism of Action

The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, altering biochemical pathways. In catalysis, it could facilitate the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Lacks the (2E) configuration.

    N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMINE: Amine instead of amide.

Uniqueness

The (2E) configuration and the specific combination of functional groups make (2E)-N-(3-ACETYLPHENYL)-3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENAMIDE unique, potentially offering distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12(20)14-3-2-4-15(10-14)19-18(21)8-6-13-5-7-16-17(9-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRJAARBADTKDG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.